

Application Notes & Protocols: Quantitative Analysis of Ophiopogonin C using HPLC-MS/MS

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Compound of Interest

Compound Name: *Ophiopogonin C*

Cat. No.: B1679726

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ophiopogonin C is a steroidal saponin isolated from the roots of *Ophiopogon japonicus* (Mai Dong), a plant widely used in traditional Chinese medicine. Modern pharmacological studies have indicated its potential therapeutic effects, including anti-inflammatory and cardioprotective activities. Accurate and sensitive quantification of **Ophiopogonin C** in various matrices, such as herbal extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. This document provides a detailed protocol for the quantitative analysis of **Ophiopogonin C** using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Protocols

2.1.1. Extraction from Herbal Material (*Ophiopogonis Radix*)

This protocol is designed for the extraction of **Ophiopogonin C** from the dried roots of *Ophiopogon japonicus*.

- Materials:
 - Dried and powdered *Ophiopogonis Radix*
 - 70% Methanol in water (v/v)

- Vortex mixer
- Ultrasonic bath
- Centrifuge
- 0.22 µm syringe filters
- Procedure:
 - Weigh 1.0 g of powdered *Ophiopogonis Radix* into a centrifuge tube.[\[1\]](#)
 - Add 30 mL of 70% methanol.[\[1\]](#)
 - Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
 - Perform ultrasonic extraction for 60 minutes in an ultrasonic bath.[\[1\]](#)
 - Centrifuge the extract at 8,000 rpm for 5 minutes.[\[2\]](#)
 - Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[\[2\]](#)

2.1.2. Extraction from Biological Matrices (Rat Plasma)

This protocol is suitable for the analysis of **Ophiopogonin C** in plasma samples for pharmacokinetic studies.

- Materials:
 - Rat plasma
 - Acetonitrile (containing internal standard, e.g., Digoxin)
 - Vortex mixer
 - Centrifuge (refrigerated)
- Procedure:

- To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to an HPLC vial for injection into the HPLC-MS/MS system.

The following parameters provide a robust method for the separation and detection of **Ophiopogonin C**.

2.2.1. Chromatographic Conditions

Parameter	Value
HPLC System	Agilent 1290 Infinity II or equivalent
Column	Kromasil 100-5 C18 (4.6 mm x 250 mm, 5 µm) or Waters ACQUITY UPLC HSS T3 (2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	Acetonitrile
Gradient Elution	0-1 min, 35% B; 1-45 min, 35-55% B; 45-46 min, 55-35% B; 46-50 min, 35% B
Flow Rate	1.0 mL/min
Column Temperature	35°C
Injection Volume	5 µL

2.2.2. Mass Spectrometry Conditions

Parameter	Value
Mass Spectrometer	Sciex Triple Quad 6500+ or equivalent
Ion Source	Electrospray Ionization (ESI)
Polarity	Negative
Ion Spray Voltage	-4500 V
Source Temperature	550°C
Curtain Gas	35 psi
Ion Source Gas 1	55 psi
Ion Source Gas 2	60 psi
Collision Gas	Nitrogen
Detection Mode	Multiple Reaction Monitoring (MRM)

2.2.3. MRM Transitions for **Ophiopogonin C**

The following MRM transitions can be used for the quantification and confirmation of **Ophiopogonin C**.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (V)
Ophiopogonin C (Quantifier)	721.4	575.3	150	-35
Ophiopogonin C (Qualifier)	721.4	413.2	150	-45
Internal Standard (Digoxin)	779.4	649.3	150	-25

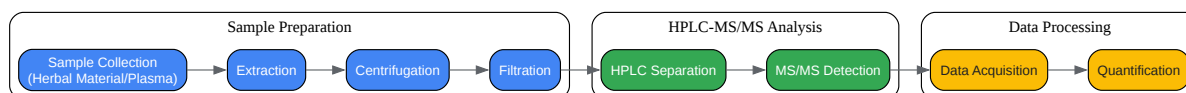
Data Presentation

The described HPLC-MS/MS method should be validated for linearity, precision, accuracy, and sensitivity according to standard guidelines. The following table summarizes typical performance characteristics.

Parameter	Result
Linearity Range	1 - 500 ng/mL
Correlation Coefficient (r^2)	> 0.999
Lower Limit of Quantification (LLOQ)	1 ng/mL
Lower Limit of Detection (LLOD)	0.5 ng/mL
Intra-day Precision (%RSD)	< 5%
Inter-day Precision (%RSD)	< 8%
Accuracy (% Recovery)	95.75% - 103.1%
Matrix Effect	92% - 105%

Visualizations

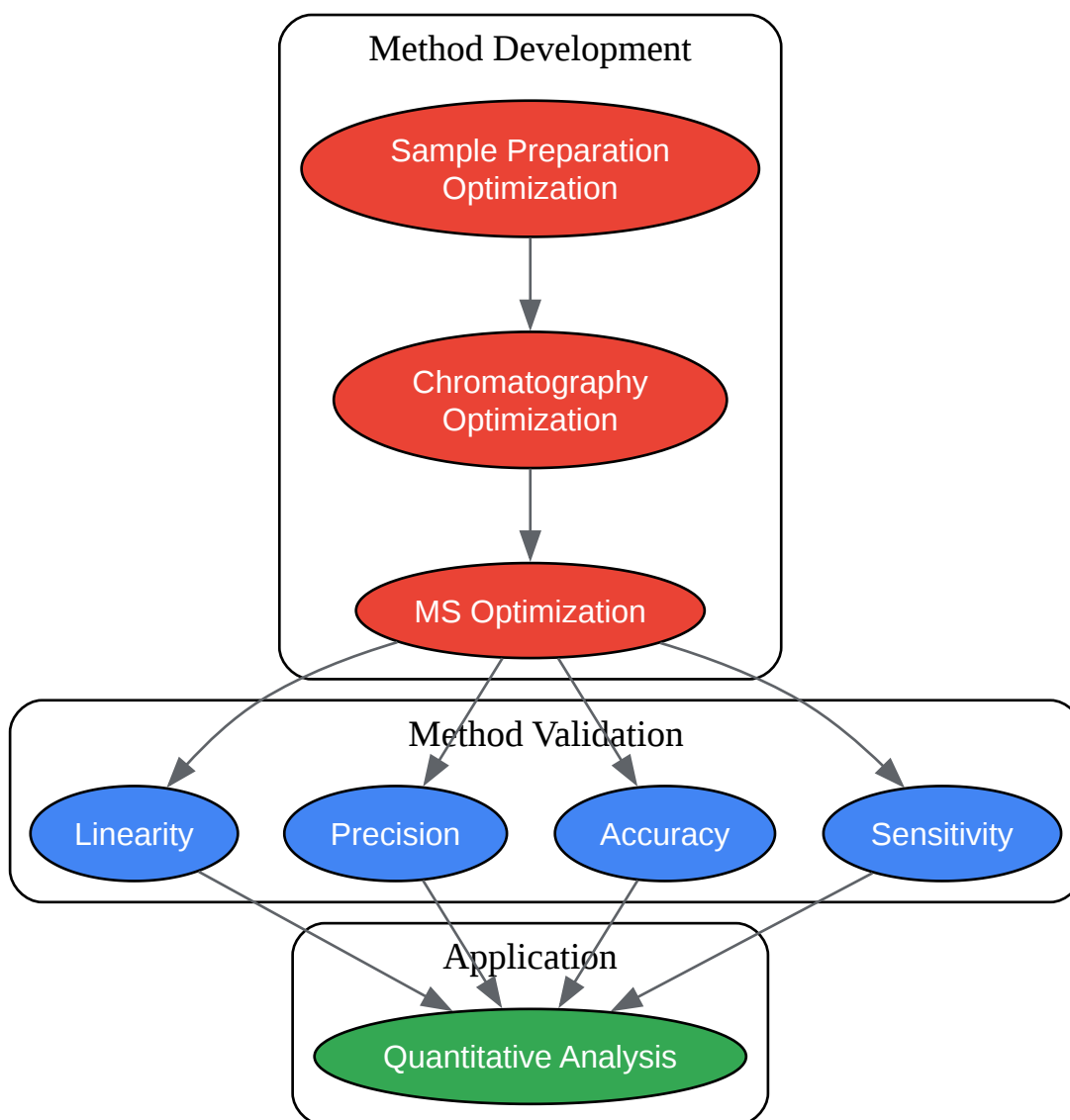
The following diagram illustrates the overall workflow for the analysis of **Ophiopogonin C** from sample collection to data acquisition.



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Caption: Experimental workflow for **Ophiopogonin C** analysis.

This diagram shows the logical progression and key considerations at each stage of the analytical method development.



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Caption: Logical steps in analytical method development and validation.

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References

- 1. Quality Evaluation of Ophiopogonis Radix from Two Different Producing Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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